molecular formula C7H2F3KN4O2 B2584640 Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1170368-53-2

Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2584640
CAS RN: 1170368-53-2
M. Wt: 270.213
InChI Key: CTXFHGLLIMQZKR-UHFFFAOYSA-M
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Description

Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound . It belongs to the class of triazolo pyrimidines . Triazolo pyrimidines are nitrogenous heterocyclic compounds that have been proven to have various biological activities .


Synthesis Analysis

The synthesis of triazolo pyrimidines has been a subject of interest in various research studies . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involves the reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .


Molecular Structure Analysis

Triazole compounds, including this compound, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo pyrimidines have been studied extensively . The reaction involves the catalyst-free reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .

Scientific Research Applications

Antibacterial Activity

Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is related to triazole-containing hybrids, which have shown promising antibacterial activity, particularly against Staphylococcus aureus. These compounds, including the triazolo[1,5-a]pyrimidine hybrids, are recognized for their potential in exerting dual or multiple antibacterial mechanisms of action due to their ability to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV. Their broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms, highlights their importance in addressing antibiotic resistance issues (Li & Zhang, 2021).

Optical Sensing Applications

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, due to their structural features, are considered suitable for use as optical sensors. The capacity of these derivatives to form coordination as well as hydrogen bonds makes them appropriate for sensing applications. This versatility, coupled with their range of biological and medicinal applications, underscores their utility in developing sensitive and selective optical sensors for various applications (Jindal & Kaur, 2021).

Agricultural Research

In agricultural research, the focus on potassium, including compounds like this compound, has increased due to the critical role of potassium in plant physiology and nutrition. Research has highlighted the need for a deeper understanding of potassium's role from the molecular level to field management, particularly in plant stress situations where potassium acts alone or in combination with specific micronutrients. The ability of potassium to mitigate biotic and abiotic stress situations in crops underscores its importance in agricultural practices and the need for optimized fertilizer recommendations (Römheld & Kirkby, 2010).

Optoelectronic Materials

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, when incorporated into π-extended conjugated systems, has shown significant value in creating novel optoelectronic materials. These materials, including those with quinazoline or pyrimidine rings, have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these scaffolds into materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices highlights their potential in advancing technology and material science (Lipunova et al., 2018).

Future Directions

The future directions for the study of Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and similar compounds could involve further exploration of their biological activities . There is potential for these compounds to be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

potassium;7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N4O2.K/c8-7(9,10)4-3(5(15)16)1-11-6-12-2-13-14(4)6;/h1-2H,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXFHGLLIMQZKR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=C1C(=O)[O-])C(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3KN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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